

Interpreting the Mass Spectrum of 2-Iodo-4-nitroaniline: A Comparative Guide

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Compound of Interest

Compound Name: 2-Iodo-4-nitroaniline

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This guide provides a detailed interpretation of the expected mass spectrum of **2-iodo-4-nitroaniline**, a crucial analytical technique for molecular identification and structural elucidation. Due to the limited availability of public experimental mass spectral data for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and known fragmentation behaviors of analogous compounds, such as nitroaromatics and iodinated aromatic molecules. This comparative approach allows for a robust prediction of the mass spectrum, providing valuable insights for researchers working with this and similar chemical entities.

Predicted Mass Spectrum Data

The mass spectrum of **2-iodo-4-nitroaniline** is predicted to exhibit a distinct molecular ion peak and several characteristic fragment ions. The molecular weight of **2-iodo-4-nitroaniline** is 264.02 g/mol. [1] Given that iodine is a monoisotopic element (100% ¹²⁷I), the molecular ion peak is expected to be a single, distinct peak at m/z 264.

The primary fragmentation pathways are anticipated to involve the cleavage of the carbon-iodine bond and the loss of the nitro group and its components. The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their probable fragmentation origins.

m/z	Proposed Fragment Ion	Proposed Fragmentation Pathway
264	$[\text{C}_6\text{H}_5\text{IN}_2\text{O}_2]^+$	Molecular Ion (M^+)
218	$[\text{C}_6\text{H}_5\text{IN}_2]^+$	$\text{M}^+ - \text{NO}_2$
137	$[\text{C}_6\text{H}_3\text{N}_2\text{O}_2]^+$	$\text{M}^+ - \text{I}$
107	$[\text{C}_6\text{H}_3\text{N}]^+$	$[\text{M}^+ - \text{I} - \text{NO}_2]$ or $[\text{M}^+ - \text{NO}_2 - \text{I}]$
91	$[\text{C}_6\text{H}_5\text{N}]^+$	Rearrangement and loss of CO from m/z 107
77	$[\text{C}_6\text{H}_5]^+$	Loss of HCN from m/z 107

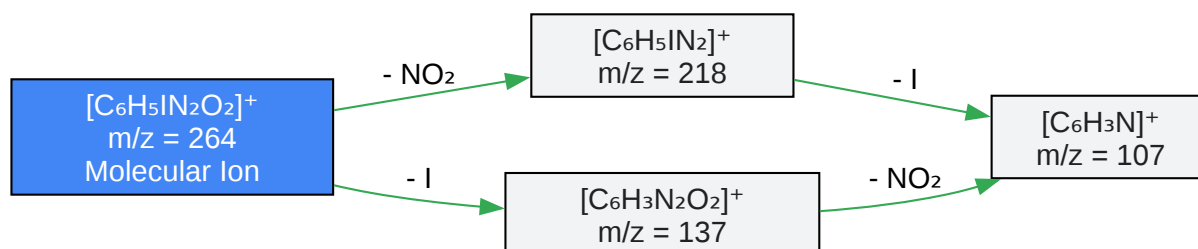
Experimental Protocols

The predicted mass spectrum and fragmentation patterns are based on standard electron ionization mass spectrometry (EI-MS) conditions. A typical experimental protocol would involve the following steps:

- **Sample Introduction:** A small amount of solid **2-iodo-4-nitroaniline** is introduced into the mass spectrometer, typically via a direct insertion probe.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).
- **Fragmentation:** The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, positively charged ions (fragment ions) and neutral fragments.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Fragmentation Pathway

The predicted fragmentation of **2-iodo-4-nitroaniline** follows logical pathways based on the relative strengths of its chemical bonds and the stability of the resulting fragments. The diagram below illustrates the proposed major fragmentation routes.



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References

- 1. 2-ヨード-4-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
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